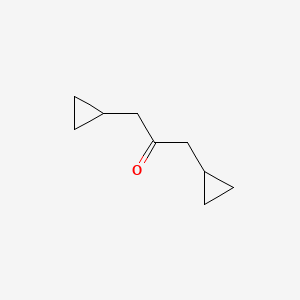
1,3-Dicyclopropylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-Dicyclopropylpropan-2-one often involves intricate chemical reactions. For example, the synthesis of various cyclopropane derivatives and their reactions can provide insight into potential synthesis methods for 1,3-Dicyclopropylpropan-2-one. Baird et al. (2007) describe the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids, a process that involves reactions of substituted 1,1-dibromo-2-acyloxymethylcyclopropanes with methyl lithium at low temperatures, leading to a variety of cyclopropane derivatives through bromine–lithium exchange and subsequent reactions (Baird et al., 2007).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including 1,3-Dicyclopropylpropan-2-one, plays a crucial role in their reactivity and properties. The structural analysis can be carried out using various spectroscopic techniques. For instance, Lisowski and Starynowicz (1998) utilized NMR spectroscopy, among other methods, to characterize the structure of lanthanide(III) complexes, highlighting the importance of spectroscopic methods in elucidating molecular structures (Lisowski & Starynowicz, 1998).
Chemical Reactions and Properties
Cyclopropane compounds, including 1,3-Dicyclopropylpropan-2-one, are known for their reactivity in various chemical reactions. For example, the study by Yu et al. (2013) on the direct [3 + 2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens showcases the type of chemical reactions that cyclopropane derivatives can undergo, providing useful methylene-1,2-dichalcogenolanes (Yu et al., 2013).
Physical Properties Analysis
The physical properties of 1,3-Dicyclopropylpropan-2-one, such as melting point, boiling point, and solubility, are crucial for its application in chemical syntheses and industrial processes. Although specific studies on 1,3-Dicyclopropylpropan-2-one might not be available, the analysis of related cyclopropane derivatives can provide valuable insights into the physical properties expected for this compound.
Chemical Properties Analysis
The chemical properties of 1,3-Dicyclopropylpropan-2-one, including its acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in chemical reactions. The work by Krasnov et al. (2003) on the synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives offers a glimpse into the chemical properties and reactivity of cyclopropane derivatives, which could be analogous to those of 1,3-Dicyclopropylpropan-2-one (Krasnov et al., 2003).
Scientific Research Applications
1. Catalysis and Green Chemistry
The use of 1,3-Dicyclopropylpropan-2-one and related compounds in catalysis is significant. In green chemistry, it aids in the efficient synthesis of derivatives like 1,2,4-triazolo pyrimidine, quinazolinone, and biscoumarin. This process highlights the advantages of simple operation, no need for hazardous solvents, and the reusability of catalysts (Nazari, Zabihzadeh, Shirini, & Tajik, 2022).
2. Organic Synthesis and Chemical Properties
1,3-Dicyclopropylpropan-2-one is instrumental in organic synthesis, particularly in the creation of non-aromatic heterocyclic compounds. These compounds are important in the synthesis of medicinal molecules due to their biological activity and the versatility in introducing various substituents into their nucleus (Rubtsova et al., 2020).
3. Coordination Chemistry and Molecular Structure
This compound plays a role in the formation of metallosupramolecules and coordination polymers. Its structural properties are essential in the self-assembly of metal ions and ligands, leading to novel discrete metallocyclic complexes (Shin, Lee, Lee, & Chung, 2003).
4. Electrosynthesis and Catalytic Reduction
In electrosynthesis, 1,3-Dicyclopropylpropan-2-one derivatives are used in the catalytic reduction of dihaloalkanes, showcasing its utility in producing industrially significant compounds through electrochemical methods (Dahm & Peters, 1996).
5. Quantum Chemical Studies
The compound's reactivity with other chemicals, like hydrogen sulfide, has been explored using quantum chemical studies. These studies help understand the reaction mechanisms and potential energy surfaces, vital for predicting and controlling chemical reactions (Shagun et al., 2008).
Future Directions
The future directions of synthetic chemistry, including the synthesis of compounds like 1,3-Dicyclopropylpropan-2-one, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of higher selectivity, higher efficiency, environmentally benign processes, and sustainable energy sources .
properties
IUPAC Name |
1,3-dicyclopropylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYJHPPHUWGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclopropylpropan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

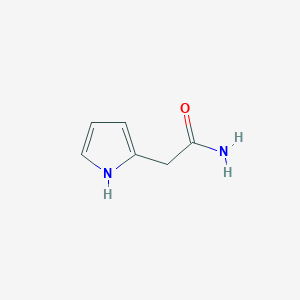
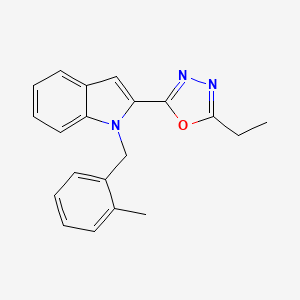
![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)
![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)
![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)
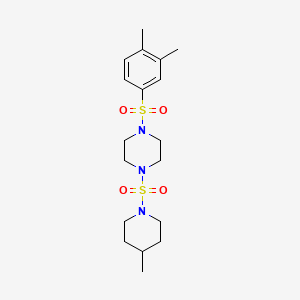
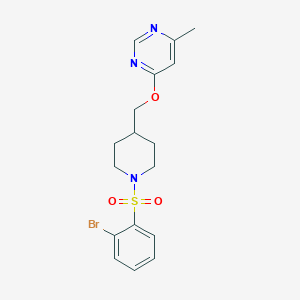
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)
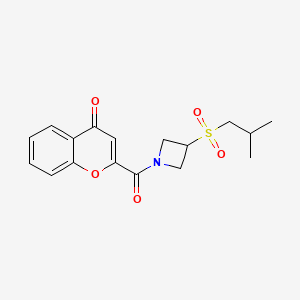
![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)
![N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2490057.png)
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)